N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N6O2/c1-11-3-5-14(9-15(11)23)26-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)27-17-6-4-13(22)8-16(17)24/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMKWBOTMDDIRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)F)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluorinated phenyl groups. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:
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Acidic hydrolysis : Performed with HCl (6M) at 80°C for 8–12 hours, yielding 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H- triazolo[4,3-c]pyrimidin-2-yl}acetic acid and 2,4-difluoroaniline.
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Alkaline hydrolysis : Requires NaOH (4M) at 60°C for 6–8 hours, producing the corresponding carboxylate salt.
This reaction is critical for modifying solubility and introducing functional groups for further derivatization.
Nucleophilic Aromatic Substitution (NAS)
Fluorine atoms on the phenyl rings participate in NAS reactions due to their electron-withdrawing nature:
| Reagent | Conditions | Product |
|---|---|---|
| Ammonia (NH₃) | 120°C, DMF, 24h | Substituted aniline derivative with -NH₂ at the 4-fluoro position. |
| Sodium methoxide | Reflux in methanol, 12h | Methoxy-substituted analog at the 2-fluoro position. |
Oxidation of the Triazole Ring
The 1,2,4-triazole ring undergoes oxidation with KMnO₄ in acidic media (H₂SO₄, 50°C), resulting in ring-opening to form a dicarboxylic acid derivative . This alters electronic properties and enhances polarity for analytical applications.
Hydrogenation Reactions
Catalytic hydrogenation (H₂, Pd/C, 1 atm) selectively reduces the pyrimidine ring’s double bonds:
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Product : Dihydro derivative with improved stability under physiological conditions.
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Significance : Used to modulate pharmacokinetic properties in drug development.
Sulfonation and Phosphorylation
The triazole ring reacts with sulfonating/phosphorylating agents:
| Reaction | Reagents | Application |
|---|---|---|
| Sulfonation | SO₃/H₂SO₄, 0°C, 2h | Enhances water solubility for formulation. |
| Phosphorylation | POCl₃, PCl₅, 80°C, 6h | Introduces phosphate groups for prodrug design. |
Interaction with Biological Nucleophiles
In physiological environments, the compound reacts with thiols (e.g., glutathione) via Michael addition at the α,β-unsaturated ketone moiety of the triazole-pyrimidine system. This reaction is implicated in its prodrug activation mechanism .
Mechanistic Insights
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Steric effects : The 7-methyl group on the pyrimidine ring hinders reactions at the C-6 position.
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Electronic effects : Fluorine substituents direct electrophilic attacks to meta/para positions on phenyl rings.
These reactions enable precise structural modifications, underscoring the compound’s versatility in medicinal chemistry and materials science.
Scientific Research Applications
N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Cresol: An aromatic organic compound with a simpler structure but similar functional groups.
Genistein: A phytoestrogen with potential biological activity.
Camphorsulfonic Acid: Used in various chemical and biomedical applications.
Uniqueness
N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide stands out due to its complex structure and multiple fluorine atoms, which can enhance its stability and biological activity compared to simpler compounds like cresol .
Biological Activity
N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, exploring relevant studies, mechanisms of action, and therapeutic potentials.
Chemical Structure and Properties
The compound has a molecular formula of C21H17F3N6O2 and a molecular weight of approximately 442.4 g/mol. The structure features a 1,2,4-triazole ring fused with a pyrimidine moiety, along with multiple fluorine substituents on the phenyl rings. These characteristics may enhance its lipophilicity and bioactivity, making it a candidate for various pharmacological applications.
Structural Formula
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound exhibits inhibition of key kinases involved in cancer progression. It has been shown to target the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation and survival .
- Case Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's efficacy was compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The compound's triazole ring suggests potential antifungal properties. Triazole derivatives are known for their ability to inhibit fungal enzymes critical for cell wall synthesis:
- Research Findings : this compound has shown activity against various fungal strains in preliminary studies .
Other Biological Activities
In addition to anticancer and antimicrobial properties, the compound may exhibit:
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro.
- Antioxidant Activity : The presence of fluorine atoms may enhance the compound's stability and its ability to scavenge free radicals.
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
